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Introduction
PE859 is a novel, orally administered, synthetic derivative of curcumin identified as a potent

inhibitor of both tau and amyloid-β (Aβ) aggregation.[1][2][3] In neurodegenerative diseases

characterized by protein misfolding, such as Alzheimer's disease (AD) and other tauopathies,

the aggregation of tau protein into neurofibrillary tangles (NFTs) is a key pathological hallmark

correlated with neuronal dysfunction and disease severity.[1] PE859 represents a promising

therapeutic candidate by directly targeting this aggregation process. The compound has

demonstrated significant efficacy in preclinical studies using two distinct and relevant mouse

models: the JNPL3 model of pure tauopathy and the SAMP8 model of accelerated senescence

and sporadic AD-like pathology.

Mechanism of Action
PE859 functions as a small molecule inhibitor of protein aggregation.[1][4] In the context of

tauopathies, hyperphosphorylated tau proteins dissociate from microtubules and self-aggregate

into toxic oligomers and paired helical filaments (PHFs), which ultimately form NFTs.[1] PE859
is thought to intervene at an early stage in this cascade, possibly by inhibiting the formation of

tau oligomers or granules, thereby preventing the subsequent formation of larger, insoluble

aggregates.[1] Furthermore, studies in the SAMP8 model show that PE859 also inhibits the
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aggregation of Aβ.[2][4] The compound effectively crosses the blood-brain barrier, a critical

feature for drugs targeting central nervous system disorders, with a brain-to-plasma

concentration ratio of approximately 0.80.[1]

Efficacy in the JNPL3 Mouse Model
The JNPL3 mouse model is a transgenic line that expresses a mutant form of human tau

(P301L) associated with frontotemporal dementia, making it a valuable tool for studying

tauopathies.[1][5] In this model, PE859 treatment demonstrated a significant neuroprotective

effect.

Reduction of Tau Pathology: Oral administration of PE859 resulted in a significant reduction

of sarkosyl-insoluble aggregated tau in the brains of JNPL3 mice.[1][6]

Prevention of Motor Dysfunction: The JNPL3 model develops characteristic motor deficits as

pathology progresses. Treatment with PE859 significantly delayed the onset and progression

of this motor dysfunction.[1][7]

Efficacy in the SAMP8 Mouse Model
The Senescence-Accelerated Mouse Prone 8 (SAMP8) is a non-transgenic model of

accelerated aging that develops age-related learning and memory deficits.[8][9] It is considered

a relevant model for sporadic AD, exhibiting pathologies of both Aβ and tau.[2][10]

Amelioration of Cognitive Deficits: PE859 treatment ameliorated cognitive dysfunction in

SAMP8 mice.[2][4]

Reduction of Aβ and Tau Aggregates: The compound successfully reduced the levels of

aggregated Aβ and tau in the brains of treated SAMP8 mice, highlighting its dual inhibitory

action.[2][4]

Data Presentation
Table 1: Summary of Quantitative Data for PE859
Treatment in JNPL3 Mice
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Parameter
Measured

Vehicle
Group

PE859 (40
mg/kg/day)

Outcome p-value Citation

Mortality
4/49 mice

died

1/49 mice

died

No significant

difference
p = 0.18 [1]

Body Weight
No significant

change

No significant

change

No significant

difference
p = 0.71 [1][7]

Motor

Dysfunction

(Tail Hanging)

57.1%

(28/49)

dysfunctional

30.6%

(15/49)

dysfunctional

Significant

delay in

dysfunction

p = 0.006 [7]

Motor

Performance

(Rotarod)

N/A N/A

Significant

improvement

in fall latency

N/A [7]

Aggregated

Tau

(Sarkosyl-

Insoluble)

N/A N/A
Significant

reduction
N/A [1]

Table 2: Summary of Quantitative Data for PE859
Treatment in SAMP8 Mice
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Parameter
Measured

Vehicle
Group

PE859
Treatment

Outcome p-value Citation

Cognitive

Function
Impaired Ameliorated

Significant

improvement
N/A [2][4]

Aggregated

Aβ
Elevated Reduced

Significant

reduction
N/A [2]

Aggregated

Tau
Elevated Reduced

Significant

reduction
N/A [2]

(Note:

Specific

quantitative

values for

cognitive

tests and

protein levels

in the SAMP8

study were

not detailed

in the

provided

search

results

abstracts.)

Experimental Protocols
Protocol: PE859 Treatment and Analysis in JNPL3 Mice
3.1.1 Animals and Housing

Use male homozygous JNPL3 transgenic mice, which express human tau with the P301L

mutation.[1]

House animals under standard laboratory conditions with controlled temperature, humidity,

and a 12-hour light/dark cycle. Provide ad libitum access to food and water.
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Randomly divide mice into a vehicle control group and a PE859 treatment group (n=49 per

group for the cited study).[1]

Ensure that outcome assessments (behavioral tests, biochemical analyses) are performed

by personnel blinded to the treatment groups.[1]

3.1.2 Drug Formulation and Administration

Administer PE859 orally at a dose of 40 mg/kg/day.[1][7]

For chronic studies, the compound can be mixed into the animal feed.

The treatment duration for demonstrating efficacy in preventing motor dysfunction is 6

months.[1][7]

Monitor animal body weight and general health throughout the treatment period.[1]

3.1.3 Motor Function Assessment

Tail Hanging Test:

Lift the mouse by its tail, suspending it approximately 10 cm above a surface.

Observe the hind limbs for signs of clasping, tremors, or rigidity, which are indicative of

motor dysfunction.

Record the presence or absence of these phenotypes at regular intervals throughout the

study.

Rotarod Test:

Place the mouse on the rotating rod of a rotarod apparatus.

The rod should accelerate at a programmed rate (e.g., from 4 to 40 rpm over 5 minutes).

Record the latency to fall from the rod.
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Perform multiple trials per animal and average the results to assess motor coordination

and balance.

3.1.4 Biochemical Analysis of Tau Aggregation

Brain Tissue Homogenization:

Following euthanasia, harvest the brain and dissect the regions of interest (e.g., hindbrain,

cortex).

Homogenize the tissue in a suitable buffer containing protease and phosphatase

inhibitors.

Sarkosyl-Insoluble Fractionation:

Centrifuge the brain homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris.

Incubate the supernatant with 1% sarkosyl for 1 hour at 37°C with agitation.

Perform a second ultracentrifugation step (e.g., 100,000 x g) to pellet the sarkosyl-

insoluble aggregated proteins.

Wash the pellet and resuspend it in a final buffer (e.g., Tris-HCl with SDS).

Western Blotting:

Separate the protein fractions via SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with primary antibodies specific for human tau (to detect the

transgene product) and phosphorylated tau epitopes.

Use an appropriate secondary antibody and chemiluminescent substrate to visualize the

protein bands.

Quantify band intensity to compare the levels of insoluble, aggregated tau between vehicle

and PE859-treated groups.

Protocol: PE859 Treatment and Analysis in SAMP8 Mice
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3.2.1 Animals and Housing

Use SAMP8 mice, a model of accelerated senescence.[2] Use age-matched Senescence-

Accelerated Resistant Mouse 1 (SAMR1) as a control strain for normal aging if required.[11]

Follow standard housing and husbandry procedures as described in section 3.1.1.

3.2.2 Drug Formulation and Administration

Administer PE859 orally. While the specific dose and duration for the SAMP8 study are not

detailed in the abstracts, a similar dosing strategy to the JNPL3 study may be applicable.

Monitor animals for any adverse effects throughout the treatment period.

3.2.3 Cognitive Function Assessment Note: The following are standard behavioral assays for

assessing learning and memory in mouse models of AD and are likely methodologies for

evaluating PE859 in SAMP8 mice.[12][13][14]

Novel Object Recognition (NOR) Test:

Habituation: Allow the mouse to explore an empty arena.

Training/Familiarization: Place the mouse in the arena with two identical objects and

record the time spent exploring each.

Testing: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a

novel object. Record the time spent exploring the novel versus the familiar object. A

preference for the novel object indicates intact recognition memory.

Morris Water Maze (MWM):

Acquisition Phase: Train the mouse to find a hidden platform in a circular pool of opaque

water over several days, using distal cues for navigation. Record the escape latency and

path length.

Probe Trial: After training, remove the platform and allow the mouse to swim freely for 60

seconds. Record the time spent in the target quadrant where the platform was previously

located. More time spent in the target quadrant indicates better spatial memory.
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3.2.4 Biochemical Analysis of Aβ and Tau Aggregation

Brain Tissue Preparation: Homogenize brain tissue as described in section 3.1.4.1.

Protein Extraction: Perform sequential protein extractions to isolate soluble and insoluble

fractions for both Aβ and tau analysis.

ELISA or Western Blot for Aβ: Use specific enzyme-linked immunosorbent assays (ELISAs)

or Western blotting to quantify the levels of Aβ40 and Aβ42 in the brain homogenates.

Analysis of Tau Aggregation: Analyze sarkosyl-insoluble tau via Western blot as described in

section 3.1.4.3.
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Caption: Proposed mechanism of PE859 in inhibiting the tau aggregation cascade.
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Caption: Experimental workflow for the PE859 study in the JNPL3 mouse model.
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Caption: General experimental workflow for the PE859 study in the SAMP8 mouse model.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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